molecular formula C10H7N3O2 B11902062 1-Methyl-5-nitro-1H-indole-3-carbonitrile

1-Methyl-5-nitro-1H-indole-3-carbonitrile

Cat. No.: B11902062
M. Wt: 201.18 g/mol
InChI Key: NONOWDPZWAYNPJ-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-indole-3-carbonitrile is a substituted indole derivative characterized by a methyl group at the 1-position, a nitro (-NO₂) group at the 5-position, and a cyano (-CN) group at the 3-position of the indole ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to the electron-withdrawing effects of the nitro and cyano groups, which modulate reactivity in cross-coupling reactions and influence biological activity .

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

1-methyl-5-nitroindole-3-carbonitrile

InChI

InChI=1S/C10H7N3O2/c1-12-6-7(5-11)9-4-8(13(14)15)2-3-10(9)12/h2-4,6H,1H3

InChI Key

NONOWDPZWAYNPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Chemical Reactions Analysis

1-Methyl-5-nitro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles for substitution reactions. Major products formed from these reactions include amino-indole derivatives, hydroxylated products, and other substituted indoles .

Mechanism of Action

The mechanism by which 1-Methyl-5-nitro-1H-indole-3-carbonitrile exerts its effects involves interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The cyano group can also participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function . Pathways involved include oxidative stress induction, enzyme inhibition, and disruption of cellular signaling .

Comparison with Similar Compounds

5-Nitro-1H-indole-3-carbonitrile (CAS: 289483-82-5)

  • Structure : Lacks the methyl group at the 1-position compared to the target compound.
  • Properties: Similar electron-withdrawing groups (nitro at C5, cyano at C3) likely result in comparable reactivity in electrophilic substitution or cross-coupling reactions. Its absence of a methyl group may reduce steric hindrance, enhancing solubility in polar solvents .

1-Methyl-1H-indole-3-carbonitrile

  • Structure: Methyl at C1 and cyano at C3 but lacks the nitro group at C4.
  • Properties : Reported $ ^1H $-NMR (DMSO-d₆): δ 9.01 (s, 1H, NH), 8.54–7.50 (aromatic protons). The methyl group increases hydrophobicity compared to unmethylated analogs. The absence of the nitro group reduces electrophilicity at C5, altering reactivity in further functionalization .

3-(2-Nitroethenyl)-1H-indole-5-carbonitrile

  • Structure: Nitroethenyl substituent at C3 and cyano at C5.
  • LogP = 2.81 indicates moderate lipophilicity, contrasting with the target compound’s likely higher polarity due to the nitro group at C5 .

Functionalized Indole-2-carbonitriles

5-Methyl-3-phenyl-1H-indole-2-carbonitrile

  • Structure: Methyl at C5, phenyl at C3, and cyano at C2.
  • Properties: Melting point ~168°C; IR shows NH (3320 cm⁻¹) and CN (2189 cm⁻¹) stretches. The phenyl group at C3 enhances π-stacking interactions, relevant in material science applications. The cyano at C2 versus C3 (target compound) alters electronic distribution across the indole ring .

(E)-1-Benzyl-3-styryl-1H-indole-2-carbonitrile

  • Structure: Benzyl at N1, styryl at C3, cyano at C2.
  • Properties : High yield (89%) in synthesis via Stille coupling. The styryl group enables conjugation, making it suitable for optoelectronic materials. The benzyl group improves stability against oxidation compared to methyl substituents .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Indole Derivatives

Compound Substituents Melting Point (°C) IR (CN stretch, cm⁻¹) $ ^1H $-NMR Features (δ, ppm)
1-Methyl-5-nitro-1H-indole-3-carbonitrile 1-Me, 5-NO₂, 3-CN Not reported ~2190 (estimated) Expected: Aromatic H (C4, C6, C7), NH
5-Methyl-3-phenyl-1H-indole-2-carbonitrile 5-Me, 3-Ph, 2-CN 168 2189 1.81 (s, CH₃), 6.87–7.33 (m, Ar-H)
1-Methyl-1H-indole-3-carbonitrile 1-Me, 3-CN Not reported ~2189 9.01 (s, NH), 8.54–7.50 (Ar-H)
5-Nitro-1H-indole-3-carbonitrile 5-NO₂, 3-CN Not reported ~2190 Expected: Deshielded H at C4/C6

Biological Activity

1-Methyl-5-nitro-1H-indole-3-carbonitrile is a synthetic compound belonging to the indole family, characterized by its unique bicyclic structure. The molecular formula is C9H7N3O2C_9H_7N_3O_2, featuring a nitro group at the 5th position, a methyl group at the 1st position, and a carbonitrile group at the 3rd position of the indole ring. This structural configuration endows the compound with significant chemical and biological properties, making it a subject of interest in medicinal chemistry and material sciences.

Antimicrobial Properties

Research indicates that 1-methyl-5-nitro-1H-indole-3-carbonitrile exhibits promising antimicrobial activity . Studies have shown that it can effectively inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent. The mechanism behind this activity is believed to involve the interaction of the compound with cellular components, leading to disruption of essential cellular processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Its ability to induce cytotoxic effects on cancer cells is attributed to the bioreduction of its nitro group, which generates reactive intermediates capable of damaging DNA and proteins. This disruption can lead to apoptosis in cancer cells, thus inhibiting tumor growth.

The biological activity of 1-methyl-5-nitro-1H-indole-3-carbonitrile is primarily linked to its functional groups:

  • Nitro Group : Can undergo bioreduction to form reactive species that interact with nucleophilic sites in biological molecules.
  • Carbonitrile Group : May form covalent bonds with various biomolecules, influencing their function and potentially leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-methyl-5-nitro-1H-indole-3-carbonitrile, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Properties
5-NitroindoleNitro at position 5Lacks carbonitrile functionality
1-MethylindoleMethyl at position 1No nitro or carbonitrile groups
6-NitroindoleNitro at position 6Different positioning affects reactivity
2-AminoindoleAmino group instead of nitroDifferent biological activity profile
Indoleacetic acidContains acetic acid moietyPrimarily used as a plant hormone

The presence of both nitro and carbonitrile groups in 1-methyl-5-nitro-1H-indole-3-carbonitrile contributes to its distinct reactivity and biological activity compared to these similar compounds.

Case Study 1: Anticancer Evaluation

In a recent study, researchers evaluated the anticancer efficacy of 1-methyl-5-nitro-1H-indole-3-carbonitrile against various cancer cell lines. The findings revealed significant inhibition of cell proliferation and induction of apoptosis in treated cells. The compound was particularly effective against breast cancer cell lines, showcasing its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against common pathogens. Results indicated that it exhibited substantial antibacterial activity, particularly against Gram-positive bacteria. This study underscores its potential application in developing new antimicrobial agents .

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